molecular formula C26H20O4 B15350150 2,2-Bis(4-phenylphenoxy)acetic acid CAS No. 6345-78-4

2,2-Bis(4-phenylphenoxy)acetic acid

Cat. No.: B15350150
CAS No.: 6345-78-4
M. Wt: 396.4 g/mol
InChI Key: SROPBHLMQPVUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(4-phenylphenoxy)acetic acid is a diphenyl ether-derived acetic acid compound serving as a versatile building block in organic synthesis and materials science research. Its structure suggests potential application in the development of specialty polymers, such as polyimides, where similar bisphenol and diphenyl ether monomers are used to create materials with low dielectric constants for communication technologies . As a synthetic intermediate, it may be used in pharmaceutical research for constructing biologically active molecules . The compound's mechanism of action is dependent on the specific research context, but its carboxylic acid group allows for further functionalization through coupling reactions, while the aromatic ether backbone may contribute to thermal stability and influence the physical properties of derived polymers or complexes . This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6345-78-4

Molecular Formula

C26H20O4

Molecular Weight

396.4 g/mol

IUPAC Name

2,2-bis(4-phenylphenoxy)acetic acid

InChI

InChI=1S/C26H20O4/c27-25(28)26(29-23-15-11-21(12-16-23)19-7-3-1-4-8-19)30-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,26H,(H,27,28)

InChI Key

SROPBHLMQPVUCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C(=O)O)OC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Advanced Spectroscopic and Spectrometric Characterization of 2,2 Bis 4 Phenylphenoxy Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

The structural backbone of 2,2-Bis(4-phenylphenoxy)acetic acid can be meticulously pieced together using a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons on the phenyl and phenoxy rings, the methine proton of the acetic acid moiety, and the carboxylic acid proton. The chemical shifts of protons on carbons adjacent to the ether oxygen are typically observed in the range of 3.4-4.5 ppm. libretexts.org The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity) elucidate the neighboring proton interactions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms, allowing for the identification of carbonyl carbons, aromatic carbons, and aliphatic carbons. For instance, the carboxylic acid carbon would appear significantly downfield.

Two-Dimensional (2D) NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity. COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for both ¹H and ¹³C signals.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shift ranges for similar structural motifs. hmdb.canih.govmdpi.comchemicalbook.comchemicalbook.comrsc.orgchemicalbook.comchemicalbook.com

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad singlet)170 - 180
Methine (-CH)5.0 - 5.5 (singlet)75 - 85
Aromatic Protons (Phenyl & Phenoxy)6.8 - 7.8 (multiplets)115 - 160

The flexibility of the ether linkages and the potential for restricted rotation around single bonds in this compound can lead to the existence of different conformations in solution. Variable temperature (VT) NMR is a powerful technique to study these dynamic processes. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to the coalescence of these signals into a single, averaged signal. nih.gov The analysis of these changes allows for the determination of the energy barriers associated with the conformational changes. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint". spectroscopyonline.com

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule causes vibrations of its bonds. Specific functional groups absorb at characteristic frequencies. For this compound, the FT-IR spectrum would be expected to show:

A broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.

A sharp C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹. researchgate.net

C-O stretching bands for the ether linkages, appearing in the 1000-1300 cm⁻¹ region. libretexts.org

C-H stretching and bending vibrations for the aromatic rings. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. The combination of both techniques provides a more complete vibrational profile of the molecule. spectroscopyonline.comnih.gov

A summary of expected vibrational frequencies is provided in the table below. libretexts.orgresearchgate.netnih.govnih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300 (broad)
Carboxylic Acid (-COOH)C=O Stretch1700 - 1725
Ether (-O-)C-O Stretch1000 - 1300
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1400 - 1600

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. nih.gov HRMS provides mass measurements with high accuracy, typically to four or five decimal places, which allows for the unambiguous determination of the molecular formula. nih.gov

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a fragmentation pattern is generated. Analysis of this pattern provides valuable structural information by revealing how the molecule breaks apart. For this compound, common fragmentation pathways could involve the loss of the carboxylic acid group (a loss of 45 Da), cleavage of the ether linkages, and fragmentation of the aromatic rings. researchgate.netnist.gov This data helps to confirm the proposed structure and identify its constituent parts.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing its presence in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful analytical method. oup.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. Derivatization of the carboxylic acid group may be necessary to increase its volatility for GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique suitable for a wider range of compounds, including those that are non-volatile or thermally labile. nih.govmdpi.comnih.gov The sample is dissolved in a liquid mobile phase and separated on a column containing a solid stationary phase. The eluting components are then introduced into the mass spectrometer. Reversed-phase LC, where the stationary phase is non-polar, is a common mode for separating aromatic carboxylic acids. nih.govnih.gov LC-MS is particularly useful for analyzing complex biological or environmental samples. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide the most definitive three-dimensional structure of the molecule in the solid state. This technique involves diffracting X-rays off the crystal lattice, and the resulting diffraction pattern is used to calculate the precise positions of all atoms in the molecule. This provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal. nih.gov

Computational and Theoretical Investigations of 2,2 Bis 4 Phenylphenoxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. It is favored for its balance of accuracy and computational cost. For a molecule like 2,2-bis(4-phenylphenoxy)acetic acid, DFT would be used to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until the total energy of the molecule is at a minimum.

In studies of similar phenoxyacetic acid derivatives, DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used to calculate structural parameters. For instance, in a study on 2-(4-cyanophenylamino)acetic acid, DFT was used to determine bond lengths and angles, which showed good agreement with experimental data. nih.gov The optimized geometry provides the foundation for all other computational analyses.

Table 1: Representative Calculated Structural Parameters for a Phenoxyacetic Acid Analogue (Note: Data is for 2-(4-fluorophenoxy)acetic acid as a representative example, as specific data for this compound is not available.)

ParameterBond Length (Å)Bond Angle (°)
C-O (ether)1.365
C-O (acid)1.352
C=O (acid)1.213
O-C-C (acid)110.5
C-O-C (ether)118.2
Data derived from studies on similar phenoxyacetic acid derivatives. researchgate.neteurjchem.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. For related compounds like N-phenyl-2,2-dichloroacetamide, the HOMO-LUMO gap has been calculated to understand how substituents affect stability. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Properties for an Analogue (Note: Data is for 2-(4-cyanophenylamino)acetic acid as a representative example.)

ParameterEnergy (eV)
HOMO Energy-6.2056
LUMO Energy-1.2901
Energy Gap (ΔE) 4.9155
Ionization Potential6.2056
Electron Affinity1.2901
Data sourced from a computational study on 2-(4-cyanophenylamino)acetic acid. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich phenylphenoxy groups, while the LUMO would likely be distributed over the carboxylic acid moiety and the phenyl rings.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. libretexts.org The color-coding of the MEP map is typically from red to blue, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). youtube.com

For this compound, the MEP surface would be expected to show a high negative potential (red) around the oxygen atoms of the carboxylic acid group due to the presence of lone pairs, making this region a likely site for hydrogen bonding and interaction with electrophiles. The aromatic rings would exhibit regions of moderate negative potential, while the acidic proton of the carboxyl group would be a site of high positive potential (blue), indicating its propensity for donation.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular and intermolecular interactions. uni-muenchen.dewikipedia.org It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. wisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In the context of this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the phenoxy oxygen atoms into the antibonding orbitals of the adjacent C-C bonds of the phenyl rings. It would also quantify the strength of the hydrogen bonds that could form between the carboxylic acid group of one molecule and the oxygen atoms of another, leading to the formation of dimers. For similar molecules, NBO analysis has been used to confirm the stability arising from such charge delocalization effects. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a condensed phase (like a solution) over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into the conformational flexibility and intermolecular interactions of the molecule.

For a flexible molecule like this compound, with multiple rotatable bonds, MD simulations would be invaluable for exploring its conformational landscape. These simulations could identify the most populated conformations in a given solvent and study the dynamics of the interactions between the solute and solvent molecules. Such simulations have been employed for similar phenyl-containing molecules to understand their behavior in liquid-crystal phases. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can also predict various spectroscopic parameters, which can be compared with experimental data to validate the computed structure.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. github.io Using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for a molecule. For analogous compounds, these calculated shifts have shown good correlation with experimental values, aiding in the assignment of spectral peaks. nih.gov

Similarly, the calculation of vibrational frequencies using DFT can help in the interpretation of infrared (IR) and Raman spectra. The computed frequencies correspond to the normal modes of vibration of the molecule. Although there is often a systematic deviation between calculated and experimental frequencies (due to the harmonic approximation in the calculations), this can be corrected using scaling factors, leading to a reliable assignment of the experimental vibrational bands. nih.govijert.org

Based on the conducted search, no specific theoretical mechanistic studies, including investigations of reaction pathways and transition states, were found for the compound this compound. The search results yielded general information on the application of computational chemistry to elucidate reaction mechanisms for other molecules, but did not provide any data or research findings directly related to this compound.

Therefore, the requested article section on "" and its subsection "4.4. Theoretical Mechanistic Studies for Reaction Pathways and Transition States" cannot be generated with the required detailed research findings and data tables.

Reactivity and Reaction Mechanisms of 2,2 Bis 4 Phenylphenoxy Acetic Acid

Reactions Involving the Carboxylic Acid Functionality

The reactivity of 2,2-bis(4-phenylphenoxy)acetic acid is significantly influenced by its carboxylic acid group. This functional group is the primary site for several important chemical transformations, including acid-base reactions and condensations.

Acid-Base Chemistry and Salt Formation

As a carboxylic acid, this compound can donate a proton (H⁺) from its carboxyl group (-COOH) to a base. This fundamental acid-base reaction results in the formation of a carboxylate salt and the conjugate acid of the base used. The general reaction can be represented as follows:

C₁₄H₁₂O₃ + B ⇌ [C₁₄H₁₁O₃]⁻ + HB⁺ (where B is a base)

The acidity of the carboxylic acid, and thus the position of this equilibrium, is influenced by the electronic effects of the bulky phenylphenoxy substituents. The formation of salts is a common reaction for carboxylic acids and is often employed in purification processes or to modify the solubility of the compound. For instance, the sodium salt of phenylacetic acid is utilized in pharmaceutical applications for the treatment of urea (B33335) cycle disorders. wikipedia.org

Condensation and Esterification Reactions

The carboxylic acid group of this compound can undergo condensation reactions with alcohols to form esters. pearson.com This process, known as Fischer esterification, is typically catalyzed by a strong acid, such as sulfuric acid, and is a reversible reaction. masterorganicchemistry.com

The general mechanism for Fischer esterification involves the following key steps: libretexts.org

Protonation of the carbonyl oxygen: This activates the carbonyl group towards nucleophilic attack.

Nucleophilic attack by the alcohol: The alcohol molecule attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water: A water molecule leaves, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final ester product.

To favor the formation of the ester, the equilibrium can be shifted to the right by using an excess of the alcohol or by removing water as it is formed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com The reverse reaction, acid-catalyzed ester hydrolysis, can be achieved by treating the ester with excess water in the presence of an acid. masterorganicchemistry.com

Reaction Type Reactants Products Catalyst Key Features
Acid-BaseThis compound, BaseCarboxylate Salt, Conjugate Acid-Proton transfer from the carboxylic acid group.
EsterificationThis compound, AlcoholEster, WaterAcid (e.g., H₂SO₄)Reversible condensation reaction.

Reactivity of the Phenylphenoxy Moieties

Electrophilic Aromatic Substitution on the Aromatic Rings

The benzene (B151609) rings within the phenylphenoxy moieties are susceptible to electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The ether linkage (-O-) of the phenoxy group is an activating group, meaning it increases the rate of electrophilic attack compared to benzene. This is due to the lone pairs on the oxygen atom which can be donated to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate formed during the reaction.

The ether group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho (adjacent) and para (opposite) to the ether linkage. masterorganicchemistry.com The general mechanism for electrophilic aromatic substitution proceeds in two steps: masterorganicchemistry.com

Attack of the electrophile by the aromatic ring: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.comleah4sci.com

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that is bonded to the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include halogenation (e.g., with Br₂ and a Lewis acid catalyst like FeBr₃), nitration (with HNO₃ and H₂SO₄), and sulfonation (with SO₃ and H₂SO₄). masterorganicchemistry.comyoutube.com

Oxidative and Reductive Transformations of Phenoxy Groups

While specific data on the oxidative and reductive transformations of the phenoxy groups in this compound is limited, general principles of phenol (B47542) and ether chemistry can be applied. The phenoxy group itself is generally stable to mild oxidizing and reducing agents. However, under more forceful conditions, transformations could potentially occur. For instance, vigorous oxidation could lead to cleavage of the ether bond or degradation of the aromatic rings.

Transition Metal-Mediated Transformations and Ligand Binding

The carboxylic acid functionality of this compound allows it to act as a ligand, coordinating to metal ions. Carboxylate ligands are known to bind to metal centers in various modes, including monodentate, bidentate chelating, and bridging fashions. This versatility can lead to the formation of a wide array of metal complexes with diverse structures and properties. semanticscholar.org

The formation of transition metal complexes can influence the reactivity of the ligand itself. For example, coordination to a metal center can alter the electron density on the aromatic rings, thereby affecting their susceptibility to electrophilic aromatic substitution. Furthermore, the metal center can act as a catalyst for transformations of the ligand.

Chelation Properties and Coordination Chemistry

There is currently no available research that specifically details the chelation properties of this compound with various metal ions. The potential for the carboxylic acid group and the ether oxygens of the phenoxy moieties to act as coordination sites suggests that this molecule could function as a ligand. However, without experimental or theoretical studies, any description of its coordination modes, the stability of its metal complexes, and the structural characteristics of such complexes would be purely speculative.

Generally, carboxylic acids can coordinate to metal ions in several ways, including monodentate, bidentate chelating, or bridging fashions. ekb.eg The presence of ether groups could potentially lead to hemilabile behavior, where the ether oxygen atoms could coordinate and de-coordinate from a metal center, influencing the catalytic activity of a potential complex. The bulky nature of the two 4-phenylphenoxy groups would also be expected to create a specific steric environment around a coordinated metal center, which could impart unique selectivity in catalytic reactions. However, in the absence of dedicated studies on this compound, these remain theoretical considerations.

Role as a Ligand in Catalytic Cycles for Organic Synthesis

Consistent with the lack of information on its coordination chemistry, there are no published reports on the use of this compound as a ligand in any catalytic cycles for organic synthesis. Carboxylic acids, in general, are recognized as versatile ligands in homogeneous catalysis. ruhr-uni-bochum.de They can be involved in various catalytic processes, including cross-coupling reactions and C-H activation. nih.govacs.org The electronic and steric properties of a carboxylic acid ligand can significantly influence the outcome of a catalytic reaction.

Given its structure, this compound could theoretically be employed in catalytic systems where a bulky, electron-rich ligand is desired. The specific arrangement of its functional groups might offer unique stereochemical control or influence the electronic properties of a metal catalyst. Nevertheless, without any documented use in catalysis, a discussion of its role in specific catalytic cycles, including details on catalyst activation, substrate coordination, product formation, and catalyst regeneration, cannot be provided.

Applications and Advanced Materials Science Incorporating 2,2 Bis 4 Phenylphenoxy Acetic Acid

Ligand Design in Catalysis

The steric and electronic properties of ligands play a crucial role in determining the activity, selectivity, and stability of organometallic catalysts. The bulky framework of 2,2-bis(4-phenylphenoxy)acetic acid makes it an intriguing scaffold for designing advanced ligands.

In the field of olefin polymerization, late-transition metal catalysts (e.g., based on iron, cobalt, palladium) have garnered significant attention. The performance of these catalysts is highly dependent on the steric bulk of the supporting ligands, which controls access to the metal center and influences the rate of chain growth versus chain termination. A ligand derived from this compound would provide substantial steric hindrance around a metal center. This could be advantageous in controlling polymer molecular weight and branching in ethylene (B1197577) polymerization, potentially leading to the production of specialized polyolefins.

Achieving high levels of stereoselectivity in chemical reactions is a major goal of modern organic synthesis. This is often accomplished using chiral catalysts where a metal is coordinated to a chiral ligand. An effective chiral ligand typically creates a well-defined, asymmetric environment, or "chiral pocket," around the metal's active site, which forces an incoming substrate to approach from a specific direction. msu.edu

A chiral derivative of this compound could be synthesized to serve as a bidentate ligand. The two large phenylphenoxy groups are well-suited to form a deep and sterically demanding chiral pocket around a coordinated metal. msu.edu This architecture could be highly effective in transferring chiral information during a catalytic cycle, making such ligands promising candidates for a variety of stereoselective transformations, including asymmetric hydrogenations, additions, and cyclizations.

Information regarding "this compound" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound "this compound" focusing on its applications in supramolecular chemistry, self-assembly processes, and advanced functional materials as per the requested outline.

The search results yielded general information on related classes of compounds, such as other phenoxyacetic acid derivatives, and their roles in supramolecular chemistry. However, this information is not directly applicable to "this compound" and does not provide the specific details required to accurately and informatively address the subsections of the requested article.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed content strictly adhering to the provided outline due to the lack of available research and data on "this compound" in the specified application areas. There is no publicly available information to populate the sections on its role in supramolecular chemistry or as an advanced functional material.

Table of Compounds Mentioned:

Since no specific data could be found for the primary compound of interest, a table of compounds is not applicable.

No Publicly Available Research Found for this compound

Despite a comprehensive search for scientific literature and data, no specific research findings, synthesis methodologies, or application studies could be located for the chemical compound this compound.

Extensive searches were conducted to gather information on the future research directions and unexplored avenues for this particular compound, as per the requested outline. However, the search results did not yield any dedicated scholarly articles, patents, or conference proceedings that focus on this compound.

The performed searches for "this compound" in combination with terms such as "sustainable synthesis," "green chemistry," "reactivity patterns," "computational models," "material design," and "smart materials" returned information on related but distinct phenoxyacetic acid and phenylacetic acid derivatives. While this body of literature highlights active research in the broader field of phenoxyacetic acids, it does not provide the specific data required to construct an article on this compound.

Consequently, it is not possible to generate the requested article focusing on the following areas for this compound due to the absence of foundational research:

Future Research Directions and Unexplored Avenues for 2,2 Bis 4 Phenylphenoxy Acetic Acid

Integration into Emerging Smart Materials Technologies

Without existing research on its synthesis, properties, and reactivity, any discussion on future research directions would be purely speculative and would not meet the requirement for a scientifically accurate and informative article.

It is possible that research on this specific compound exists in proprietary industrial databases or has not yet been published in the public domain. However, based on the currently accessible information, an article on the future research directions of 2,2-Bis(4-phenylphenoxy)acetic acid cannot be produced.

Q & A

Q. What are the optimized synthetic routes for 2,2-Bis(4-phenylphenoxy)acetic acid, and how can reaction yields be improved?

  • Methodological Answer : Synthetic routes can be optimized using retrosynthetic analysis tools (e.g., Reaxys, Pistachio) to identify feasible precursors and reaction conditions . Multi-step synthesis involving nucleophilic substitution or esterification is common. Key parameters include:
  • Catalysts : Use palladium-based catalysts for cross-coupling reactions.
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
  • Temperature : Controlled heating (60–100°C) minimizes side reactions.
    Table 1 : Example Reaction Conditions and Yields
StepReagentsSolventTemp (°C)Yield (%)
14-phenylphenol, K₂CO₃DMF8075
2Bromoacetic acid, Pd(OAc)₂THF6082
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., orthogonal crystal system with space group Pbca) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., aromatic protons at δ 7.2–7.8 ppm, carboxylic acid at δ 12.1 ppm) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (m/z calculated for C₂₆H₂₀O₄: 396.14) .
    Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with ≥98% purity threshold .

Advanced Research Questions

Q. What strategies resolve contradictions in experimental data, such as discrepancies in bioactivity assays?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or compound stability. Mitigation strategies include:
  • Replication : Repeat assays with standardized protocols (e.g., fixed pH, temperature).
  • Control Experiments : Use known inhibitors/agonists (e.g., COX-2 inhibitors for enzyme studies) to validate assay sensitivity .
  • Statistical Analysis : Apply ANOVA or Tukey’s test to assess significance of outliers .
    For stability-related issues, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS .

Q. How can computational modeling predict the mechanism of action of this compound in enzyme inhibition?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses in enzyme active sites (e.g., COX-2). Key steps:

Protein Preparation : Retrieve COX-2 structure (PDB ID: 1PXX) and remove water/ligands.

Ligand Optimization : Minimize energy of this compound using DFT (B3LYP/6-31G* basis set).

Docking Simulations : Grid size 60 × 60 × 60 Å, exhaustiveness = 20.
Table 2 : Docking Scores and Residue Interactions

TargetBinding Affinity (kcal/mol)Key Residues
COX-2-9.2Tyr385, Ser530
Validation via mutagenesis (e.g., Ser530Ala mutation) confirms critical interactions .

Q. What advanced techniques assess the compound’s solubility and stability under physiological conditions?

  • Methodological Answer :
  • Solubility : Use shake-flask method with UV-Vis quantification (λmax = 260 nm) in PBS (pH 7.4) .
  • Stability : Simulate gastric fluid (0.1 N HCl) and intestinal fluid (pH 6.8 buffer) with LC-MS monitoring.
    Table 3 : Solubility and Stability Data
ConditionSolubility (mg/mL)Half-life (h)
PBS (pH 7.4)0.4548
Simulated Gastric0.1212
Nanoformulation (e.g., liposomes) improves bioavailability .

Methodological Guidance

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Answer : Synthesize analogs with modifications to the phenyl or acetic acid moieties. Evaluate bioactivity (e.g., IC₅₀ in enzyme assays) and correlate with electronic (Hammett σ) or steric parameters (Taft’s Es). QSAR models (e.g., CoMFA) predict optimal substituents .

Q. What are best practices for handling and storing this compound to prevent degradation?

  • Answer : Store at -20°C in amber vials under nitrogen. Use desiccants to avoid hygroscopic degradation. For in vitro studies, prepare fresh DMSO stock solutions (≤10 mM) to prevent precipitation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.